molecular formula C16H12N2O2S B3912070 2-imino-5-(3-phenoxybenzylidene)-1,3-thiazolidin-4-one

2-imino-5-(3-phenoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No. B3912070
M. Wt: 296.3 g/mol
InChI Key: NHVBYNHFRVVWJY-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-imino-5-(3-phenoxybenzylidene)-1,3-thiazolidin-4-one, also known as PBTZ169, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule belongs to the class of thiazolidinones, which are known for their diverse pharmacological activities.

Mechanism of Action

The exact mechanism of action of 2-imino-5-(3-phenoxybenzylidene)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to target multiple pathways involved in the survival and replication of the microbial pathogens. 2-imino-5-(3-phenoxybenzylidene)-1,3-thiazolidin-4-one has been shown to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. It also disrupts the energy metabolism of the bacterium by inhibiting the activity of ATP synthase. In addition, 2-imino-5-(3-phenoxybenzylidene)-1,3-thiazolidin-4-one has been shown to interfere with the heme detoxification pathway of Plasmodium falciparum, leading to the accumulation of toxic heme and eventual death of the parasite.
Biochemical and Physiological Effects:
2-imino-5-(3-phenoxybenzylidene)-1,3-thiazolidin-4-one has been shown to have minimal toxicity towards mammalian cells, making it a promising candidate for further development as a therapeutic agent. It has been found to exhibit low cytotoxicity towards human cell lines and has a high selectivity index for Mycobacterium tuberculosis. 2-imino-5-(3-phenoxybenzylidene)-1,3-thiazolidin-4-one has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of tuberculosis-associated inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-imino-5-(3-phenoxybenzylidene)-1,3-thiazolidin-4-one is its potent antimicrobial activity against drug-resistant strains of Mycobacterium tuberculosis. This makes it a promising candidate for the development of new anti-tuberculosis drugs. However, its limited solubility in aqueous solutions and poor pharmacokinetic properties may pose challenges in its further development.

Future Directions

Further research on 2-imino-5-(3-phenoxybenzylidene)-1,3-thiazolidin-4-one is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties. Future studies could focus on the development of new formulations of 2-imino-5-(3-phenoxybenzylidene)-1,3-thiazolidin-4-one with improved solubility and bioavailability. In addition, the potential of 2-imino-5-(3-phenoxybenzylidene)-1,3-thiazolidin-4-one as a lead compound for the development of new antimalarial drugs could be explored. Finally, the use of 2-imino-5-(3-phenoxybenzylidene)-1,3-thiazolidin-4-one in combination therapy with existing anti-tuberculosis drugs could be investigated to enhance its efficacy and reduce the risk of drug resistance.

Scientific Research Applications

2-imino-5-(3-phenoxybenzylidene)-1,3-thiazolidin-4-one has been extensively studied for its antimycobacterial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. It has been found to exhibit potent inhibitory activity against both drug-sensitive and drug-resistant strains of the bacterium. 2-imino-5-(3-phenoxybenzylidene)-1,3-thiazolidin-4-one has also been shown to possess antimalarial activity against Plasmodium falciparum, the causative agent of malaria.

properties

IUPAC Name

(5Z)-2-amino-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c17-16-18-15(19)14(21-16)10-11-5-4-8-13(9-11)20-12-6-2-1-3-7-12/h1-10H,(H2,17,18,19)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVBYNHFRVVWJY-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C\3/C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-2-imino-5-(3-phenoxybenzylidene)-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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